![molecular formula C6H6BrNO2S B13628564 1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)
1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one is an organic compound that features a brominated oxazole ring linked to a sulfanyl ethanone moiety
Preparation Methods
The synthesis of 1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide with aromatic aldehydes in the presence of a base.
Bromination: The oxazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under specific conditions.
Thioether Formation: The brominated oxazole is reacted with ethanethiol in the presence of a base to form the thioether linkage.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the oxazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Condensation Reactions: The ethanone moiety can participate in condensation reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The brominated oxazole ring can interact with nucleophilic sites in biological molecules, while the sulfanyl ethanone moiety can form covalent bonds with thiol groups in proteins . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:
1-(3-Bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethan-1-ol: This compound features a similar oxazole ring but with different substituents, leading to distinct chemical and biological properties.
2-Bromo-1-(5-isoxazolyl)ethanone: This compound has a similar structure but with an isoxazole ring instead of an oxazole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H6BrNO2S |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
S-[(3-bromo-1,2-oxazol-5-yl)methyl] ethanethioate |
InChI |
InChI=1S/C6H6BrNO2S/c1-4(9)11-3-5-2-6(7)8-10-5/h2H,3H2,1H3 |
InChI Key |
VNUMCSRSKBFMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC(=NO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


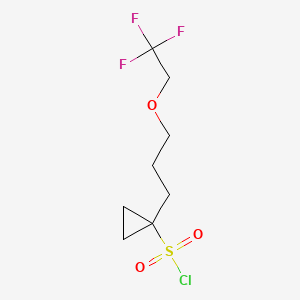
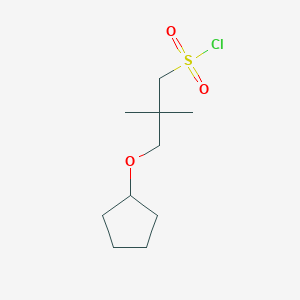
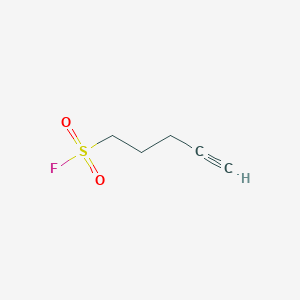
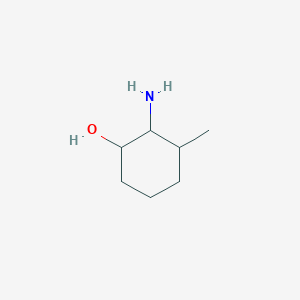

![4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13628491.png)
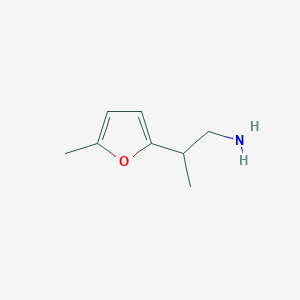
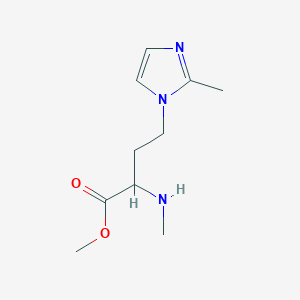
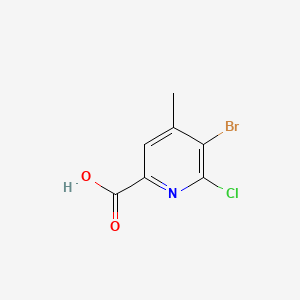
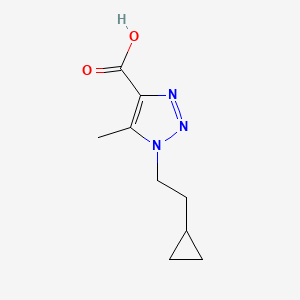
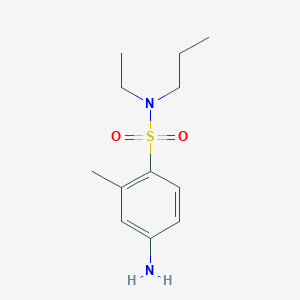
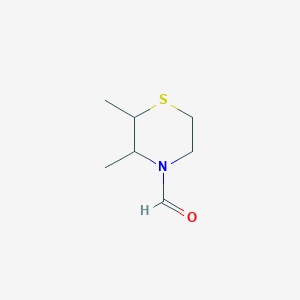
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)

